molecular formula C22H22N4O7S2 B2425842 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate CAS No. 877652-15-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Cat. No. B2425842
CAS RN: 877652-15-8
M. Wt: 518.56
InChI Key: GAKDIKUBJWOEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C22H22N4O7S2 and its molecular weight is 518.56. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Thiadiazoline and pyrazoline derivatives have been synthesized and tested for their inhibitory activities against nitric oxide synthase (NOS), particularly the neuronal and inducible isoforms. These compounds have potential therapeutic applications in diseases where excessive nitric oxide production is a contributing factor (Arias et al., 2018).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles have been evaluated for their in vitro antioxidant properties and their anticancer activity against hepatocellular carcinoma cell lines. These compounds exhibited dose-dependent cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment (Sunil et al., 2010).

Antimicrobial Agents

New series of thiadiazole derivatives have demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential application in developing new antibacterial and antifungal therapies (Reddy et al., 2010).

Anti-Helicobacter pylori Activity

Thiadiazole derivatives have shown notable inhibitory activity against Helicobacter pylori, indicating their potential application in treating infections caused by this bacterium (Mohammadhosseini et al., 2009).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-15-9-17(27)18(10-32-15)33-20(29)14-7-6-12(3)16(8-14)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKDIKUBJWOEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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